molecular formula C18H30N3P B14656070 N-bis[bis(prop-2-enyl)amino]phosphanyl-N-prop-2-enylprop-2-en-1-amine CAS No. 41999-14-8

N-bis[bis(prop-2-enyl)amino]phosphanyl-N-prop-2-enylprop-2-en-1-amine

Cat. No.: B14656070
CAS No.: 41999-14-8
M. Wt: 319.4 g/mol
InChI Key: HNPGZHQFPZXGOY-UHFFFAOYSA-N
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Description

N-bis[bis(prop-2-enyl)amino]phosphanyl-N-prop-2-enylprop-2-en-1-amine is a complex organic compound characterized by the presence of multiple prop-2-enyl (allyl) groups attached to a phosphanyl and amino framework

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-bis[bis(prop-2-enyl)amino]phosphanyl-N-prop-2-enylprop-2-en-1-amine typically involves the reaction of prop-2-enylamine with a phosphanyl reagent under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. Common solvents used in the synthesis include tetrahydrofuran (THF) and dichloromethane (DCM). The reaction temperature is maintained at a moderate level, often around room temperature to 50°C, to ensure optimal yield and purity of the product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to enhance efficiency and scalability. The use of automated systems allows for precise control over reaction parameters, ensuring consistent quality and high throughput. Purification of the compound is typically achieved through techniques such as column chromatography or recrystallization.

Chemical Reactions Analysis

Types of Reactions

N-bis[bis(prop-2-enyl)amino]phosphanyl-N-prop-2-enylprop-2-en-1-amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The compound can participate in nucleophilic substitution reactions, where one of the prop-2-enyl groups is replaced by another nucleophile.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Various nucleophiles such as halides, amines, and thiols

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphine oxides, while reduction can produce amines or phosphines with altered oxidation states.

Scientific Research Applications

N-bis[bis(prop-2-enyl)amino]phosphanyl-N-prop-2-enylprop-2-en-1-amine has a wide range of applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry and catalysis.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.

    Medicine: Explored for its role in drug development and as a potential therapeutic agent.

    Industry: Utilized in the synthesis of advanced materials and polymers.

Mechanism of Action

The mechanism by which N-bis[bis(prop-2-enyl)amino]phosphanyl-N-prop-2-enylprop-2-en-1-amine exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to bind to specific sites, modulating the activity of these targets. Pathways involved may include signal transduction, metabolic regulation, and gene expression.

Comparison with Similar Compounds

Similar Compounds

  • N,N-bis(prop-2-enyl)amine
  • N,N-bis(prop-2-enyl)phosphanylamine
  • N,N-bis(prop-2-enyl)phosphanyl-N-prop-2-enylamine

Uniqueness

N-bis[bis(prop-2-enyl)amino]phosphanyl-N-prop-2-enylprop-2-en-1-amine stands out due to its dual functionality as both an amino and phosphanyl compound. This dual functionality enhances its versatility in various chemical reactions and applications, making it a valuable compound in research and industry.

Properties

CAS No.

41999-14-8

Molecular Formula

C18H30N3P

Molecular Weight

319.4 g/mol

IUPAC Name

N-bis[bis(prop-2-enyl)amino]phosphanyl-N-prop-2-enylprop-2-en-1-amine

InChI

InChI=1S/C18H30N3P/c1-7-13-19(14-8-2)22(20(15-9-3)16-10-4)21(17-11-5)18-12-6/h7-12H,1-6,13-18H2

InChI Key

HNPGZHQFPZXGOY-UHFFFAOYSA-N

Canonical SMILES

C=CCN(CC=C)P(N(CC=C)CC=C)N(CC=C)CC=C

Origin of Product

United States

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